molecular formula C8H8N4O B2944229 4-(Furan-2-yl)-2-hydrazinylpyrimidine CAS No. 931998-11-7

4-(Furan-2-yl)-2-hydrazinylpyrimidine

Cat. No.: B2944229
CAS No.: 931998-11-7
M. Wt: 176.179
InChI Key: FJLPQIUDHFZSOV-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-hydrazinylpyrimidine is a heterocyclic compound that features both a furan ring and a pyrimidine ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological applications. The furan ring is known for its aromaticity and reactivity, while the pyrimidine ring is a common scaffold in many biologically active molecules.

Scientific Research Applications

4-(Furan-2-yl)-2-hydrazinylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Safety and Hazards

Furan compounds can be toxic and may be carcinogenic in humans . Therefore, safety measures should be taken when handling these compounds.

Future Directions

Furan derivatives have shown promising results in various fields of medicinal chemistry. For example, a series of furan derivatives bearing a rhodanine moiety were synthesized and evaluated for their antibacterial activity . Another study synthesized a monomer containing a furan ring with potential to form a high density of hydrogen bonding among repeating units, which resulted in a high-performance epoxy resin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-hydrazinylpyrimidine typically involves the reaction of 2-hydrazinylpyrimidine with a furan derivative. One common method is the condensation reaction between 2-hydrazinylpyrimidine and furan-2-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-hydrazinylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)pyrimidine: Lacks the hydrazinyl group, which may reduce its reactivity and biological activity.

    2-Hydrazinylpyrimidine: Lacks the furan ring, which may affect its aromaticity and reactivity.

    Furan-2-carbaldehyde: Lacks the pyrimidine ring, which may limit its applications in biological systems.

Uniqueness

4-(Furan-2-yl)-2-hydrazinylpyrimidine is unique due to the presence of both the furan and pyrimidine rings, which confer a combination of aromaticity, reactivity, and potential biological activity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[4-(furan-2-yl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8-10-4-3-6(11-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLPQIUDHFZSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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